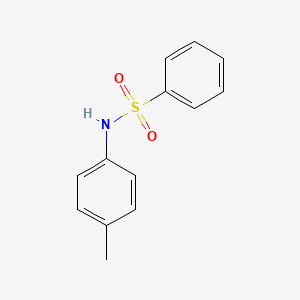

N-(4-Methylphenyl)benzenesulfonamide

Description

Contextualization within the Benzenesulfonamide (B165840) Class

The structure of N-(4-Methylphenyl)benzenesulfonamide has been elucidated through single-crystal X-ray diffraction, revealing a non-planar conformation. nih.govnih.gov The dihedral angle between the two aromatic rings is a key structural parameter, with reported values around 70.53° to 78.0°. nih.govnih.gov This twisted arrangement is a common feature among N-aryl arylsulfonamides and is crucial for how the molecule interacts with biological targets. nih.gov The crystal structure is further stabilized by intermolecular hydrogen bonds, forming complex three-dimensional networks. nih.govnih.gov

Derivatives of this compound, where additional functional groups are introduced, have been synthesized and studied to explore structure-activity relationships. For instance, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been reported, demonstrating the potential for further functionalization at the nitrogen atom. nsf.gov

Table 1: Structural and Crystallographic Data of this compound and Related Compounds

| Compound | Molecular Formula | Dihedral Angle between Aromatic Rings | Crystal System | Reference |

|---|---|---|---|---|

| This compound | C₁₃H₁₃NO₂S | 78.0 (1)° and 74.0 (1)° (two independent molecules) | Monoclinic | nih.gov |

| 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | C₁₄H₁₅NO₂S | 70.53 (10)° | Triclinic | nih.gov |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | - | Orthorhombic | nsf.gov |

Overview of Established Research Significance in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, and this compound and its derivatives have been investigated for a range of biological activities. These activities often stem from the ability of the sulfonamide group to mimic the transition state of enzymatic reactions or to bind to specific receptor sites.

Antimicrobial Activity: While the parent this compound is not a frontline antibiotic, the broader class of sulfonamides has a rich history as antibacterial agents. nih.gov Research into derivatives has shown that modifications to the core structure can lead to potent antimicrobial compounds. For example, the incorporation of thiazole (B1198619) moieties into benzenesulfonamide structures has yielded derivatives with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many sulfonamide antibacterials involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov

Antitumor Activity: A significant area of research has been the evaluation of benzenesulfonamide derivatives as anticancer agents. researchgate.netbenthamscience.comnih.gov One of the primary targets for these compounds is carbonic anhydrase (CA), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govunich.itnih.gov Aromatic sulfonamides are known to inhibit tumor cell growth through this mechanism. nih.gov For instance, a study on 4-methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)benzenesulfonamide demonstrated its potential as a chemotherapeutic agent against liver and pancreatic carcinogenesis in rats. benthamscience.com Other derivatives have been investigated for their ability to inhibit other targets in cancer cells, such as receptor tyrosine kinases. mdpi.com

Enzyme Inhibition: Beyond carbonic anhydrase, benzenesulfonamide derivatives have been explored as inhibitors of other enzymes. For example, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have shown inhibitory activity against lipoxygenase and butyrylcholinesterase. researchgate.net

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Biological Activity | Target | Reference |

|---|---|---|---|

| Thiazolyl-benzenesulfonamides | Antibacterial | Dihydropteroate synthase (presumed) | nih.gov |

| Phenyl-benzenesulfonamides | Antitumor | Carbonic Anhydrase IX | benthamscience.comnih.gov |

| Hydroxyphenyl-benzenesulfonamides | Enzyme Inhibition | Lipoxygenase, Butyrylcholinesterase | researchgate.net |

| Pyrazole-benzenesulfonamides | Antitumor | Not specified | sc.edu |

Historical Development and Evolution of Related Sulfonamide Studies

The journey of sulfonamide research began in the early 20th century with the discovery of the antibacterial properties of prontosil (B91393), a sulfonamide-containing dye. nih.gov This discovery, which earned Gerhard Domagk a Nobel Prize, marked the dawn of the antibiotic era. It was soon discovered that prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide (B372717). nih.gov

This initial breakthrough sparked a wave of research into sulfonamide derivatives. Scientists quickly learned that modifying the sulfanilamide structure could lead to compounds with improved efficacy and a broader spectrum of activity. The development of compounds like sulfapyridine (B1682706) was a significant step forward, offering better therapeutic options than sulfanilamide itself.

The focus of sulfonamide research has since expanded far beyond antibacterial agents. The discovery that some sulfonamides possessed diuretic properties led to the development of thiazide diuretics. Similarly, observations of hypoglycemic side effects in patients treated with certain sulfonamides paved the way for the creation of sulfonylurea drugs for diabetes.

In recent decades, research has delved into more specialized applications, such as the development of sulfonamides as anticancer agents targeting specific enzymes like carbonic anhydrases, and as inhibitors of proteases and kinases. The study of this compound and its derivatives is a continuation of this long and fruitful history of sulfonamide research, demonstrating the enduring versatility of this chemical class.

Properties

IUPAC Name |

N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPLDEWGEPWRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285922 | |

| Record name | N-(4-Methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-65-5 | |

| Record name | Benzenesulfono-p-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Methylphenyl Benzenesulfonamide and Its Derivatives

Conventional Synthesis Approaches

The classical methods for synthesizing N-(4-Methylphenyl)benzenesulfonamide predominantly rely on well-established chemical reactions that have been refined over decades.

Sulfonyl Chloride-Amine Condensation Reactions

The most fundamental and widely employed method for the synthesis of sulfonamides is the condensation reaction between a sulfonyl chloride and a primary or secondary amine. This reaction, often referred to as the Hinsberg test for amines, forms the cornerstone of sulfonamide synthesis. The process involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a nitrogen-sulfur bond. This is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Specific Reaction Protocols for this compound Synthesis

A standard laboratory protocol for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with p-toluidine (B81030). nih.gov In a typical procedure, benzenesulfonyl chloride is treated with a stoichiometric amount of p-toluidine. nih.gov The reaction mixture is heated, often by boiling, for a short period to ensure the completion of the reaction. nih.gov Upon cooling and addition to ice-cold water, the solid this compound precipitates out. nih.gov The crude product is then collected by suction filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent like dilute ethanol (B145695) to achieve high purity. nih.gov The purity of the final compound is often verified by its melting point and spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Another common approach involves dissolving p-toluidine in water and adjusting the pH to 8 with a sodium carbonate solution. researchgate.net Benzenesulfonyl chloride is then added, and the reaction proceeds. researchgate.net After the reaction is complete, the pH is adjusted to 2-3 using hydrochloric acid, which causes the product to precipitate. researchgate.net The resulting solid is then filtered and can be recrystallized from methanol. researchgate.net

Table 1: Conventional Synthesis Reaction Parameters

| Reactant 1 | Reactant 2 | Solvent | Base | Key Condition | Ref |

| Benzenesulfonyl chloride | p-Toluidine | Chloroform/Water | - | Boiling for 10 minutes | nih.gov |

| Benzenesulfonyl chloride | p-Toluidine | Water | Sodium Carbonate | pH adjustment | researchgate.net |

| p-Toluenesulfonyl chloride | Amines | Dichloromethane | Triethylamine | Room temperature | researchgate.net |

Advanced and Green Chemistry Synthesis Techniques

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic methodologies are increasingly being applied to the synthesis of sulfonamides.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.infrontiersin.org In the context of this compound and its derivatives, microwave irradiation can be employed to drive the condensation reaction between sulfonyl chlorides and amines. rasayanjournal.co.inijapbc.com For instance, the synthesis of various benzenesulfonamides has been successfully achieved by irradiating a mixture of the corresponding sulfonyl chloride and amine in a suitable solvent, sometimes without the need for a catalyst. rasayanjournal.co.in This method is noted for its efficiency, often completing in minutes what might take hours by conventional means. rasayanjournal.co.inijapbc.com

Sustainable and Atom-Economical Protocols in Benzenesulfonamide (B165840) Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign and efficient. researchgate.net For sulfonamide synthesis, this translates to using non-toxic solvents, reducing waste, and employing catalytic methods. researchgate.netrsc.org One sustainable approach involves conducting the synthesis in water, which is considered a green solvent. researchgate.netrsc.org This method often utilizes equimolar amounts of the amine and arylsulfonyl chloride and avoids the use of organic bases, simplifying the workup process to a mere filtration after acidification. rsc.org

Atom-economical protocols focus on maximizing the incorporation of all materials used in the process into the final product. A notable green method involves the direct coupling of sulfonamides and alcohols, catalyzed by a nanostructured catalyst. nih.gov This domino dehydrogenation-condensation-hydrogenation sequence consumes only one equivalent of the primary alcohol and benefits from a magnetic catalyst that can be easily recovered and recycled. nih.gov Other green strategies include catalyst-free condensation of sulfonamides with aldehydes using reusable dehydrating agents like neutral alumina (B75360) (Al2O3), and the use of solid-supported catalysts which can be easily separated from the reaction mixture and reused. rsc.orgresearchgate.net

Table 2: Green Synthesis Approaches

| Method | Key Feature | Advantage | Ref |

| Microwave-Assisted Synthesis | Rapid heating | Reduced reaction time, higher yields | rasayanjournal.co.in |

| Synthesis in Water | Use of green solvent | Environmentally benign, simple workup | rsc.org |

| Nano-Ru/Fe3O4 Catalysis | Direct coupling of alcohols and sulfonamides | Recyclable catalyst, high atom economy | nih.gov |

| Alumina-Mediated Synthesis | Catalyst-free condensation | Reusable dehydrating agent, high yields | rsc.org |

Derivatization Strategies for Structural Modification and Library Generation

The core structure of this compound serves as a versatile scaffold for the generation of compound libraries, which are crucial for drug discovery and material science research. Derivatization strategies typically involve modifying either the benzenesulfonyl or the p-tolyl moiety.

A common strategy is to introduce various substituents onto the aromatic rings of the starting materials before the condensation reaction. For example, a range of N-arylbenzenesulfonamides can be synthesized by reacting benzenesulfonyl chloride with different substituted anilines. rsc.org Similarly, various substituted benzenesulfonyl chlorides can be reacted with p-toluidine to generate a library of derivatives with modifications on the sulfonyl-bearing ring.

Post-synthesis modification of the this compound molecule is another powerful approach. For instance, the nitrogen atom of the sulfonamide can be further functionalized. N-alkylation or N-arylation can be achieved by reacting the parent sulfonamide with appropriate alkyl or aryl halides in the presence of a base. nsf.gov This allows for the introduction of a wide array of functional groups, leading to a diverse library of compounds for further investigation. For example, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step process involving the initial synthesis of the sulfonamide followed by benzylation. nsf.gov These derivatization strategies are essential for exploring structure-activity relationships (SAR) in medicinal chemistry. researchgate.net

Introduction of Substituents on Aromatic Rings for Enhanced Bioactivity

The strategic placement of substituents on the aromatic rings of the this compound scaffold is a widely employed tactic to modulate the compound's physicochemical properties and thereby enhance its bioactivity. Researchers have explored the introduction of a variety of functional groups to probe structure-activity relationships (SAR).

For instance, the synthesis of a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been reported. tandfonline.com The synthesis commenced with the condensation of 1-indanone (B140024) with various substituted benzaldehydes to yield 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-ones. These intermediates were then reacted with 4-hydrazinobenzenesulfonamide hydrochloride to furnish the final pyrazoline derivatives. tandfonline.com The substituents on the phenyl ring, such as 4-hydroxy and 3,4,5-trimethoxy, were found to be important for cytotoxic activity. tandfonline.com

In another study, a series of N'-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides were synthesized. mdpi.com This synthesis involved the initial reaction of p-hydroxybenzoic acid hydrazide with various substituted benzaldehydes. The resulting hydrazones were then treated with p-toluenesulfonyl chloride to yield the final products. mdpi.com This work highlights how substitutions on the benzylidene fragment can influence the inhibitory activities against various enzymes. mdpi.com

The following table summarizes the synthesis of selected this compound derivatives with substituents on the aromatic rings and their reported biological activities.

| Compound Name | Synthetic Precursors | Substituents | Reported Bioactivity |

| 4-(3-(4-Hydroxyphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)benzenesulfonamide | 1-Indanone, 4-Hydroxybenzaldehyde, 4-Hydrazinobenzenesulfonamide hydrochloride | 4-Hydroxy on phenyl ring | Cytotoxic activity tandfonline.com |

| 4-(3-(3,4,5-Trimethoxyphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)benzenesulfonamide | 1-Indanone, 3,4,5-Trimethoxybenzaldehyde, 4-Hydrazinobenzenesulfonamide hydrochloride | 3,4,5-Trimethoxy on phenyl ring | Cytotoxic activity tandfonline.com |

| N'-[(4-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | p-Hydroxybenzoic acid hydrazide, 4-Nitrobenzaldehyde, p-Toluenesulfonyl chloride | 4-Nitro on benzylidene | MAO-B inhibitory activity mdpi.com |

| N'-[(3-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | p-Hydroxybenzoic acid hydrazide, 3-Fluorobenzaldehyde, p-Toluenesulfonyl chloride | 3-Fluoro on benzylidene | MAO-A inhibitory activity mdpi.com |

Incorporation of Heterocyclic Moieties (e.g., Pyrazole, Oxadiazole, Thiophene, Thiazole (B1198619), Oxazolone)

Fusing or linking heterocyclic rings to the this compound core is a powerful strategy to create structurally novel derivatives with diverse pharmacological properties. The inherent chemical features of these heterocyclic systems can lead to new interactions with biological targets.

Pyrazole: Pyrazole-containing sulfonamides have been synthesized through various routes. One method involves the condensation of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with substituted aryl β-diketones to yield N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide. asianpubs.org Another approach describes the synthesis of N-(1,5-Dimethyl-3-oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4-methylbenzenesulfonamide by condensing 4-aminoantipyrine (B1666024) (ampyrone) with 4-methylbenzenesulfonyl chloride. nih.gov

Oxadiazole: The synthesis of 1,3,4-oxadiazole-bearing sulfonamides has been achieved. For example, 4-methyl-N-{4-[6-(substituted aryl)- iaea.orgnih.govnih.govtriazolo[3,4-b] iaea.orgnih.govresearchgate.netthiadiazol-3-yl]-phenyl}-benzenesulfonamides were synthesized from a precursor which was reacted with appropriate aromatic carboxylic acids. researchgate.net Another synthetic route involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride to afford 5-substituted-1,3,4-oxadiazole-2-amines, which can be further functionalized. researchgate.net The synthesis of 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)-benzenesulfonamide has also been reported, starting from the hydrolysis of a methyl acetate (B1210297) precursor. rrpharmacology.ru

Thiophene: Thiophene-containing sulfonamides have been prepared, for instance, by the synthesis of 4-((thiophen-2-ylmethylene)amino)benzenesulfonamide. This Schiff base was formed through the nucleophilic addition of the amino group of sulfanilamide (B372717) to the carbonyl carbon of thiophene-2-carbaldehyde (B41791). researchgate.net

Thiazole: A variety of thiazole-sulfonamide hybrids have been synthesized. One general method involves the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to produce 4-(4-halophenyl)-2-methylthiazoles, which can be further elaborated. nih.gov Another approach describes the synthesis of new thiazole derivatives bearing a sulfonamide moiety by reacting 2-chloro-N-(4-sulfamoylphenyl) acetamide (B32628) with other reagents to build the thiazole ring system. iaea.org

Oxazolone: Oxazolone-based sulfonamides have been synthesized as well. A general procedure involves the reaction of (2-((4-methylphenyl)sulfonamido)benzoyl)glycine with various aldehydes in the presence of acetic anhydride (B1165640) and sodium acetate. mdpi.com The synthesis of the key glycine (B1666218) intermediate starts from the reaction of anthranilic acid with p-toluenesulfonyl chloride. mdpi.com

The following table provides an overview of the synthesis of this compound derivatives incorporating heterocyclic moieties.

| Heterocycle | Synthetic Approach | Key Intermediates/Reagents |

| Pyrazole | Condensation reaction | 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride, substituted aryl β-diketones asianpubs.org |

| Oxadiazole | Reaction with carboxylic acids | 4-amino-5-(4-(N-(p-tolyl)sulfamoyl)phenyl)-4H-1,2,4-triazole-3-thiol, aromatic carboxylic acids researchgate.net |

| Thiophene | Schiff base formation | Sulfanilamide, thiophene-2-carbaldehyde researchgate.net |

| Thiazole | Hantzsch thiazole synthesis | 2-Chloro-N-(4-sulfamoylphenyl) acetamide, thiourea (B124793) derivatives iaea.org |

| Oxazolone | Erlenmeyer-Plöchl reaction | (2-((4-methylphenyl)sulfonamido)benzoyl)glycine, aromatic aldehydes mdpi.com |

Scaffold Hybridization Approaches (e.g., Thiazolone-Sulfonamide Conjugates)

Scaffold hybridization, the molecular fusion of two or more pharmacophoric units, is an innovative strategy in drug design aimed at developing compounds with potentially improved affinity and efficacy, or a dual mode of action. The conjugation of a thiazolone scaffold with a sulfonamide moiety is a prime example of this approach. nih.govnih.gov

A highly efficient, step-economic method for the synthesis of thiazol-2(5H)-one-containing sulfanilamides has been reported. nih.gov This synthesis starts with the selective S-alkylation of 4-thioureidobenzenesulphonamide with α-bromo esters. This is followed by a spontaneous intramolecular cyclization of the in situ generated ethyl 2-((N-(4-sulphamoylphenyl)carbamimidoyl)thio)acetate intermediate to yield the desired thiazolone-benzenesulfonamide conjugates. nih.gov This method is notable for being catalyst- and additive-free and proceeding under mild conditions. nih.gov

Another study focused on the development of sulfonamide-thiazolidinone conjugates. nih.gov The synthetic pathway involved multiple steps, utilizing starting materials such as sulfanilamide, chloroacetyl chloride, and thioglycolic acid to construct the thiazolidinone ring appended to the sulfonamide core. nih.gov The inclusion of the thiazolidinone ring was found to enhance the binding affinity of these compounds to their biological targets. nih.gov

The design strategy for new thiazolone–sulfonamide conjugates has also been explored with the aim of creating selective inhibitors of specific enzyme isoforms. researchgate.net These synthetic efforts highlight the versatility of the sulfonamide scaffold in creating complex hybrid molecules with tailored biological activities.

Spectroscopic and Structural Elucidation Studies of N 4 Methylphenyl Benzenesulfonamide

Advanced Experimental Spectroscopic Techniques

Experimental spectroscopy provides direct insight into the molecular structure and bonding of a compound. For N-(4-Methylphenyl)benzenesulfonamide, techniques such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and X-ray Diffraction (XRD) have been employed for a comprehensive analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a crucial tool for identifying functional groups within a molecule. The purity of synthesized this compound has been confirmed through IR spectroscopy. nih.gov The key vibrational frequencies observed in related sulfonamide structures provide a basis for the analysis of the title compound.

Key vibrational modes in arylsulfonamides include the N-H stretching, asymmetric and symmetric stretching of the SO2 group, and various vibrations of the aromatic rings. For instance, in similar compounds, the N-H stretch is typically observed in the region of 3250-3300 cm⁻¹. The asymmetric and symmetric SO2 stretching vibrations are strong and appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. scielo.br

Table 1: Characteristic Vibrational Frequencies for Related Sulfonamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3250 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| SO₂ Asymmetric Stretch | ~1340 |

| SO₂ Symmetric Stretch | ~1160 |

Data compiled from representative sulfonamide spectra. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Assignment

NMR spectroscopy is fundamental for elucidating the precise connectivity of atoms in a molecule. The structure of this compound has been characterized using this method. nih.gov In a typical ¹H-NMR spectrum for this compound, distinct signals would be expected for the protons on the two different aromatic rings, the single proton of the N-H group, and the protons of the methyl group. The ¹³C-NMR spectrum would similarly show separate signals for the carbon atoms of the benzenesulfonyl and p-tolyl moieties, including the methyl carbon.

For a closely related compound, 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide, specific chemical shifts have been reported which can serve as a reference. tcichemicals.com

Table 2: Representative ¹H-NMR Chemical Shifts (CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.26 - 8.02 |

| Methyl Protons (CH₃) | 2.40 |

Reference data from a related structure. tcichemicals.com

Table 3: Representative ¹³C-NMR Chemical Shifts (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 126.8 - 143.0 |

Reference data from a related structure. tcichemicals.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. The crystal structure of this compound has been determined, revealing key conformational details. nih.gov

The asymmetric unit of the crystal contains two independent molecules. A significant feature is the relative orientation of the two aromatic rings. In one molecule, the dihedral angle between the rings is 78.0 (1)°, while in the other, it is 74.0 (1)°. nih.gov The molecules exhibit a bent conformation at the sulfur atom, and the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov

Table 4: Selected Crystallographic Data for this compound

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Formula | C₁₃H₁₃NO₂S | C₁₃H₁₃NO₂S |

| Dihedral Angle between Rings | 78.0 (1)° | 74.0 (1)° |

| C-S-N-C Torsion Angle | 59.5 (2)° | -55.2 (2)° |

Data sourced from Gowda et al., 2010. nih.gov

Theoretical and Computational Spectroscopic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental findings, providing deeper insights into molecular properties.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Vibrational Spectra Prediction

DFT calculations are widely used to predict the geometric structure and vibrational frequencies of molecules with high accuracy. researchgate.netnih.gov For sulfonamides, methods like B3LYP with basis sets such as 6-31G(d,p) have proven effective in reproducing experimental results. nih.govresearchgate.netscientific.net These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with X-ray diffraction data. nih.gov

Furthermore, DFT can compute the theoretical vibrational spectrum (IR and Raman). The calculated frequencies can then be compared with experimental spectra to provide a detailed assignment of the observed vibrational bands. nih.govresearchgate.net This combined experimental-theoretical approach allows for a more robust and complete vibrational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is used to understand the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and prone to charge transfer. nih.govresearchgate.net DFT calculations at the B3LYP/6-31G(d,p) level are commonly employed to determine the HOMO and LUMO energies and analyze the resulting energy gap, shedding light on the potential for intramolecular charge transfer within the molecule. nih.govresearchgate.net

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| benzenesulfonylchloride |

| p-toluidine (B81030) |

Molecular Electrostatic Potential (MEP) Computations

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the van der Waals surface of a molecule.

For this compound, the MEP map would highlight distinct regions of electrostatic potential. The most electronegative areas, indicated by shades of red, are localized around the two oxygen atoms of the sulfonyl group (SO2) and, to a lesser extent, the nitrogen atom. These regions represent the most suitable sites for electrophilic attack. Conversely, the most electropositive region, or the area of highest electron deficiency (indicated by blue), is concentrated around the acidic hydrogen atom of the sulfonamide (N-H) group. This positive potential makes the N-H proton the primary site for deprotonation and a strong hydrogen bond donor. The phenyl and p-tolyl rings are expected to show regions of moderately negative potential (yellow to green) above and below the plane of the rings, associated with the π-electron clouds. This detailed charge topography is crucial for understanding the molecule's intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

In the this compound molecule, significant intramolecular interactions are expected. The primary donor orbitals are the lone pairs on the sulfonyl oxygen atoms (LP O) and the nitrogen atom (LP N). The primary acceptor orbitals are the antibonding orbitals (σ* or π*) of adjacent bonds. Key interactions would include the delocalization of electron density from:

The lone pairs of the oxygen atoms (donors) to the antibonding orbitals of the N-S and C-S bonds (acceptors).

The lone pair of the nitrogen atom (donor) to the antibonding orbitals of the S-O and S-C bonds (acceptors).

The π-orbitals of the aromatic rings (donors) to the antibonding orbitals of the sulfonamide framework.

The stabilization energies calculated from NBO analysis reveal the strength of these hyperconjugative interactions. A higher E(2) value signifies a more intense interaction, indicating greater electron delocalization and a more significant contribution to the molecule's conformational stability. aimspress.com

Crystal Engineering and Supramolecular Interactions

The solid-state architecture of this compound is dictated by its molecular conformation and the network of intermolecular forces that guide its assembly into a crystalline lattice.

Analysis of Molecular Conformation and Dihedral Angles

X-ray crystallographic studies have determined that this compound crystallizes with two independent molecules in the asymmetric unit. nih.gov The conformation of the N-C bond within the C-SO2-NH-C segment exhibits a gauche torsion relative to the S=O bonds in both molecules. nih.gov The molecules are notably bent at the sulfur atom. nih.gov

| Parameter | Molecule 1 | Molecule 2 | Source |

| Dihedral Angle (Aromatic Rings) | 78.0 (1)° | 74.0 (1)° | nih.gov |

| Torsion Angle (C-SO2-NH-C) | 59.5 (2)° | -55.2 (2)° | nih.gov |

Intermolecular Hydrogen Bonding Networks within Crystal Packing

The supramolecular assembly of this compound in the solid state is primarily governed by intermolecular hydrogen bonds. nih.gov The sulfonamide group is an effective hydrogen bonding motif, with the N-H group acting as the hydrogen bond donor and the electronegative sulfonyl oxygen atoms serving as acceptors. nih.govnih.gov

Specifically, the crystal structure is stabilized by N—H···O hydrogen bonds. nih.gov These interactions link the individual molecules together, forming a robust network. In related sulfonamide structures, these types of hydrogen bonds often lead to the formation of well-defined patterns, such as inversion dimers characterized by an R²₂(8) graph-set motif. nih.gov

| Donor-H···Acceptor | Role in Crystal Packing | Source |

| N—H···O | Primary interaction stabilizing the crystal packing. | nih.gov |

Three-Dimensional Crystal Packing Arrangements

The network of intermolecular N—H···O hydrogen bonds is responsible for extending the molecular assembly into a well-ordered, three-dimensional structure. nih.gov These hydrogen bonds create chains or dimers which then interact with neighboring chains or dimers to build the full crystal lattice. The specific arrangement results in an intricate and stable three-dimensional architecture that defines the macroscopic properties of the crystal. nih.gov

Investigations into Biological Activities and Pharmacological Targets

Specific Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isozyme Inhibition (CA I, II, IX, XII)

Benzenesulfonamides are well-established as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.comdrugbank.com The primary sulfonamide group is a key zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the enzyme's active site. nih.gov The substituents on the benzenesulfonamide (B165840) ring can form additional interactions with hydrophobic and hydrophilic regions of the active site, influencing binding affinity and selectivity for different CA isozymes. mdpi.com

Derivatives of benzenesulfonamide have been extensively studied for their inhibitory activity against various human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. drugbank.comnih.gov For instance, a series of novel benzenesulfonamides demonstrated potent inhibition against hCA I and hCA II, with Kᵢ values ranging from 39.20 ± 2.10 nM to 131.54 ± 12.82 nM for CA I, and from 50.96 ± 9.83 nM to 147.94 ± 18.75 nM for CA II. nih.gov

Specifically, in a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, the compound featuring a 3-methylphenyl substituent (a structure related to the tolyl group in N-(4-Methylphenyl)benzenesulfonamide) showed favorable inhibitory activity towards hCA II. nih.gov Another study on N-[4-(aminosulfonyl)phenyl]-1H-pyrazole-5-carboxamides highlighted that a 4-Me substitution on the phenyl ring played a positive role in hCA I inhibitory activity. nih.gov These findings underscore the importance of the methylphenyl group in tuning the inhibitory potency and selectivity of benzenesulfonamide-based inhibitors against different CA isozymes.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isozymes by Benzenesulfonamide Derivatives

| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| Novel Benzenesulfonamides | CA I | 39.20 ± 2.10 nM to 131.54 ± 12.82 nM |

| Novel Benzenesulfonamides | CA II | 50.96 ± 9.83 nM to 147.94 ± 18.75 nM |

Note: The data represents findings for classes of benzenesulfonamide derivatives, highlighting the therapeutic potential of this structural scaffold.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition via Para-aminobenzoic Acid (PABA) Mimicry

Sulfonamides are a well-known class of antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS). nih.govresearchgate.net This enzyme is crucial in the folate biosynthesis pathway of many microorganisms, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.gov By mimicking the natural substrate PABA, sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid, thereby inhibiting microbial growth. nih.gov

Monoamine Oxidase (MAO-A, MAO-B) Inhibition and Neuroprotective Implications

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.comresearchgate.net Inhibitors of MAO-B, in particular, can enhance the therapeutic action of levodopa (B1675098) and have been studied for their neuroprotective effects. mdpi.comresearchgate.net

Benzenesulfonamide derivatives have recently been identified as potent and isoform-selective inhibitors of MAO-B. researchgate.net For example, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to be a selective MAO-B inhibitor with an IC₅₀ value of 3.47 µM, while showing weaker inhibition of MAO-A (IC₅₀ = 43.3 µM). mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggest that the sulfonamide group interacts with residues within the substrate cavity of the MAO-B active site. mdpi.comresearchgate.net The development of such selective inhibitors is considered a promising avenue for creating neuroprotective agents for the treatment of neurodegenerative diseases. researchgate.netmdpi.com

Table 2: Monoamine Oxidase (MAO) Inhibition by a Benzenesulfonamide Derivative

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM |

β-Secretase (BACE-1) Inhibition in Alzheimer's Disease Research

β-Secretase (BACE-1) is a primary drug target in Alzheimer's disease research, as it is one of the enzymes responsible for cleaving the amyloid precursor protein (APP) to generate β-amyloid peptides, which are a major component of the amyloid plaques found in the brains of Alzheimer's patients. researchgate.netnih.govnih.gov

While direct inhibition of BACE-1 by this compound is not explicitly detailed in the provided context, the broader search for BACE-1 inhibitors has included a wide variety of chemical structures. nih.gov For instance, glycosaminoglycan extracts have been shown to inhibit BACE-1. nih.gov The development of potent and brain-penetrant BACE-1 inhibitors is an active area of research, with various heterocyclic compounds being explored. nih.gov The potential of benzenesulfonamide scaffolds in this area remains a subject for further investigation.

Human Intestinal Carboxylesterase (hiCE) Inhibition

Human intestinal carboxylesterase (hiCE) is an enzyme involved in the metabolism of various ester-containing drugs. nih.gov Inhibition of hiCE can be a strategy to modulate the toxicity or efficacy of certain therapeutic agents. nih.govnih.gov Benzene (B151609) sulfonamides have been identified as a class of selective inhibitors for hiCE. nih.gov

Structure-activity relationship studies have shown that modifications to the benzenesulfonamide scaffold can lead to potent and selective hiCE inhibitors. For example, a series of fluorene (B118485) analogues built upon the benzenesulfonamide structure yielded inhibitors with Kᵢ values in the low nanomolar range. nih.gov Specifically, compounds like 2,4-difluoro-N-(4-(4-methylphenyl sulfonamido)phenyl) benzenesulfonamide were synthesized and evaluated, demonstrating that the this compound moiety is a key component in these potent inhibitors. nih.gov These inhibitors were found to be highly effective, with inhibition constants (Kᵢ) as low as 23.4 nM for preventing the hydrolysis of certain substrates. nih.gov

Table 3: Inhibition of Human Intestinal Carboxylesterase (hiCE) by Benzenesulfonamide Analogues

| Compound | Kᵢ for hiCE (hydrolysis of p-nitrophenyl butyrate) |

|---|---|

| 4-fluoro-N-(4-(4-methylphenyl sulfonamido)phenyl) benzenesulfonamide | 281 ± 38 nM |

α-Glucosidase and Acetylcholinesterase (AChE) Inhibition

Inhibitors of α-glucosidase are used to manage type 2 diabetes by slowing the breakdown of carbohydrates in the intestine, thereby lowering post-meal blood glucose levels. mdpi.com Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.comnih.gov

Sulfonamide derivatives have demonstrated inhibitory activity against both enzymes. mdpi.com A series of N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives were evaluated for their anticholinesterase activity. mdpi.com The introduction of a sulfonamide moiety into the parent compound improved activity against AChE. mdpi.com For example, one derivative with a 4-methoxystyryl group showed significant inhibition of AChE with an IC₅₀ value of 4.3 ± 0.23 µM. mdpi.com

In the context of α-glucosidase, novel 1,2-benzothiazine-N-arylacetamides, which are structurally related to sulfonamides, have emerged as potent inhibitors, with some compounds showing IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com This suggests that the sulfonamide scaffold is a promising starting point for developing inhibitors for both of these important enzymes.

Table 4: Acetylcholinesterase (AChE) Inhibition by a Benzenesulfonamide Derivative

| Compound | Target Enzyme | IC₅₀ Value |

|---|

Sphingosine (B13886) Kinase (SK1, SK2) Inhibition

Sphingosine kinases (SK1 and SK2) are enzymes that catalyze the formation of the signaling lipid sphingosine-1-phosphate (S1P), which is involved in numerous cellular processes, including cell growth, survival, and proliferation. nih.govnih.gov The inhibition of these kinases is a target for therapeutic intervention in cancer and other diseases. nih.gov

High expression of SK2 is associated with poor outcomes in diseases like multiple myeloma. nih.gov Specific inhibitors of SK2, such as ABC294640, have been shown to induce apoptosis in cancer cell lines. nih.gov The design and synthesis of new isoform-selective inhibitors of SK1 and SK2 are active areas of research. nih.gov While direct studies on this compound as a sphingosine kinase inhibitor were not found, the search for new inhibitors involves modifying various chemical scaffolds to achieve potency and selectivity against SK1 and SK2. nih.gov

Investigations into the Anticancer Research Applications of this compound and its Analogs

This compound belongs to the benzenesulfonamide class of chemical compounds, which are a cornerstone in medicinal chemistry. Derivatives of this structural class are extensively investigated for a wide range of pharmacological activities, including notable applications in anticancer research. These compounds have been synthesized and evaluated for their potential to combat cancer through various mechanisms of action. This article focuses on the specific anticancer research applications of this compound and related sulfonamide derivatives.

Cytotoxic Activity Against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

A primary strategy in anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells, known as cytotoxic activity. Benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against several human cancer cell lines, with a particular focus on breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Research has shown that the substitution pattern on the benzenesulfonamide scaffold plays a crucial role in determining the cytotoxic potency. For instance, certain synthetic sulfonamide-based biguanides, which are structurally related to metformin (B114582), have shown stronger cytotoxic properties than metformin itself against both MCF-7 and MDA-MB-231 cells. nih.gov Generally, these compounds were found to be more effective against the MCF-7 cell line. nih.gov One derivative, featuring a meta-methyl group, inhibited MCF-7 cell growth with an IC50 value of 87.7 ± 1.18 µmol/L. nih.gov Another study on imidazole (B134444) derivatives bearing a benzenesulfonamide moiety identified compounds that reduced the viability of MDA-MB-231 cells to below 50% at a 100 µM concentration. nih.gov The most active of these, compound 23, exhibited an EC50 value of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. nih.gov

The cytotoxic effects are not limited to breast cancer. Studies on human lung cancer cells (A549) also revealed that benzenesulfonamide derivatives can effectively reduce cell proliferation.

Interactive Table: Cytotoxic Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value |

| Sulfonamide-based biguanide (B1667054) (meta-methyl) | MCF-7 | IC50 | 87.7 ± 1.18 µmol/L nih.gov |

| Sulfonamide-based biguanide (n-octyl chain) | MCF-7 | IC50 | 114.0 µmol/L nih.gov |

| Benzenesulfonamide-imidazole derivative (Cmpd 23) | MDA-MB-231 | EC50 | 20.5 ± 3.6 µM nih.gov |

| Benzenesulfonamide-imidazole derivative (Cmpd 23) | IGR39 (Melanoma) | EC50 | 27.8 ± 2.8 µM nih.gov |

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. A key mechanism by which many anticancer agents exert their effect is by inducing apoptosis. Research has confirmed that the cytotoxic effects of various benzenesulfonamide derivatives are, at least in part, due to their ability to trigger this process.

In studies involving MCF-7 and MDA-MB-231 breast cancer cells, sulfonamide-based metformin analogs were found to induce both early and late apoptosis. nih.gov Further investigation into other benzenesulfonamide derivatives revealed their capacity to significantly increase the percentage of apoptotic cells in the MDA-MB-231 line, with one compound showing a 22-fold increase in the annexin (B1180172) V-FITC positive cell population compared to the control. selleckchem.com This induction of apoptosis is often linked to the activation of key effector proteins. For example, new benzenesulfonamide derivatives have been shown to induce apoptosis in MDA-MB-468 breast cancer cells, as indicated by an increase in the levels of cleaved caspases 3 and 9. tcichemicals.com Caspases are a family of proteases that are central to the apoptotic pathway. Similarly, the cell death induced by a synthetic sulfonamide chalcone (B49325) in colorectal cancer cells was associated with the activation and cleavage of PARP, a protein involved in DNA repair and programmed cell death. genome.jp

Angiogenesis Inhibition via Vascular Endothelial Growth Factor (VEGF) Signaling Blockade

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR) are key regulators of this process, making them a prime target for anticancer therapies. nih.govfrontiersin.org Specifically, VEGFR-2, a tyrosine kinase receptor, plays a crucial role in tumor angiogenesis. nih.govnih.gov

The sulfonamide moiety is a key structural feature in many compounds designed to inhibit the VEGF/VEGFR signaling pathway. nih.gov Sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2, which is a critical strategy for developing new drugs to combat angiogenesis-dependent cancers. nih.govnih.gov These small-molecule inhibitors typically function by competing with ATP for binding to the tyrosine kinase domain of the receptor, thereby preventing its activation and blocking downstream signaling pathways that lead to endothelial cell proliferation and migration. frontiersin.org Although direct studies on this compound are limited, its core structure is integral to many multi-targeted tyrosine kinase inhibitors that show potent anti-angiogenic activity by inhibiting VEGFRs, among other receptors. frontiersin.org

Disruption of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by the uncontrolled proliferation of cells due to a loss of cell cycle regulation. Therefore, inducing cell cycle arrest is a viable therapeutic strategy.

Derivatives of benzenesulfonamide have been shown to interfere with the normal progression of the cell cycle in cancer cells. In breast cancer cell lines MCF-7 and MDA-MB-231, treatment with sulfonamide-based compounds led to cell cycle arrest in the G0/G1 phase. nih.gov Another study involving a different benzenesulfonamide derivative arrested breast cancer MDA-MB-468 cells in the G0-G1 and S phases. tcichemicals.com In colorectal cancer cells, a synthetic sulfonamide chalcone was found to disrupt cell cycle progression, leading to an accumulation of cells in the G2/M phase, which subsequently resulted in cell death. genome.jp This disruption prevents cancer cells from dividing, thereby inhibiting tumor growth.

Interactive Table: Cell Cycle Arrest by Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Cell Cycle Phase of Arrest |

| Sulfonamide-based biguanides | MCF-7 & MDA-MB-231 | G0/G1 nih.gov |

| Benzenesulfonamide-triazine derivative (12d) | MDA-MB-468 | G0-G1 and S tcichemicals.com |

| Synthetic sulfonamide chalcone (SSC185) | SW-620 (Colorectal) | G2/M genome.jp |

Anti-proliferative Effects

The anti-proliferative activity of a compound refers to its ability to prevent or slow the growth of cells. This is a hallmark of many effective anticancer agents and is closely linked to cytotoxicity and cell cycle disruption. Benzenesulfonamide derivatives have demonstrated significant anti-proliferative effects across various cancer models.

Novel sulfonamide-based biguanides showed improved anti-proliferative activity in MCF-7 and MDA-MB-231 breast cancer cells compared to the parent compound, metformin. nih.gov This effect is often dose-dependent. For instance, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, another class of sulfonamide derivatives, exhibit anti-proliferative activities in the nanomolar range. nih.gov Research on A549 lung cancer cells also confirmed that certain benzenesulfonamide derivatives effectively reduce cell proliferation after 72 hours of treatment. This broad activity underscores the potential of the benzenesulfonamide scaffold in developing new anti-proliferative agents.

Anti-biofilm Activity in Relation to Cancer Progression

A biofilm is a community of microorganisms that adhere to a surface and are encased in a self-produced extracellular matrix. While traditionally associated with microbial infections, emerging research is exploring the role of biofilms in the context of cancer. Microbial biofilms can contribute to chronic inflammation, which is a known risk factor for cancer development. Furthermore, some studies suggest biofilms may be associated with tumor progression and could potentially interfere with the efficacy of cancer therapies.

Certain benzenesulfonamide derivatives have been evaluated for their anti-biofilm activities. selleckchem.com In one study, new benzenesulfonamide analogues exhibited significant inhibition against the biofilm formation of Staphylococcus aureus. selleckchem.com While the direct link between the anti-biofilm activity of this compound and cancer progression is an area requiring more research, the ability of related compounds to disrupt biofilms is noteworthy. selleckchem.comnih.gov By potentially mitigating biofilm-associated inflammation or other pro-tumorigenic effects, compounds with dual anticancer and anti-biofilm properties could offer a novel therapeutic approach.

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzenesulfonamide (B165840) scaffold are paramount in determining the compound's biological efficacy and selectivity towards its molecular target.

The introduction of various substituents onto the aromatic rings of the N-phenylbenzenesulfonamide core has been shown to significantly modulate activity across different biological targets.

Methyl: The presence and position of methyl groups can have varied effects. In some cases, the addition of methyl groups can be unfavorable to activity, as observed in a series of HIV-1 capsid inhibitors. nih.gov Conversely, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide was identified as an effective inhibitor of acetylcholinesterase (AChE). researchgate.net The conformation of the molecule is also influenced by methyl substitution; in 4-methyl-N-(2-methylphenyl)benzenesulfonamide, the N-H bond orients itself away from the ortho-methyl group on the aniline (B41778) ring. nih.gov

Halogens: Halogenation is a common strategy to enhance potency. For instance, certain chlorinated benzenesulfonamide derivatives have demonstrated excellent in vitro antitumor activity. researchgate.net In a series of potential EGFR tyrosine kinase (TK) inhibitors, the compound 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide was the most potent. nih.gov The strategic placement of halogens can also confer selectivity. Novel carbonic anhydrase (CA) inhibitors have been designed using a 2-chloro or 2-bromo-benzenesulfonamide core, where the halogen atom helps to orient the ring, thereby affecting affinity and selectivity for different CA isoforms. nih.gov In a series of HIV-1 inhibitors, a fluorine atom at the 3-position of the benzene (B151609) ring was found to be more potent than other substituents at the same position. nih.gov

Methoxy (B1213986): Methoxy groups, as electron-donating substituents, can influence molecular interactions and activity. researchgate.net A scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide yielded potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov The position of the methoxy group also affects the crystal structure and intermolecular interactions, as seen in studies of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives. mdpi.comnih.gov

Trifluoromethyl: The trifluoromethyl (CF3) group is a bulky and lipophilic functional group that can significantly impact electronic characteristics and binding. nih.gov Its inclusion can increase potency by forming multipolar bonds with target proteins. nih.gov For example, 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide was found to increase calcium influx in specific assays. cerradopub.com.br

Nitro: The strongly electron-withdrawing nitro (NO2) group can have a profound, position-dependent effect on activity. nih.gov In one study of HIV-1 inhibitors, placing a nitro group at the 4-position of the benzene ring led to a complete loss of activity. nih.gov However, moving the nitro group to the 2- or 3-position partially restored the antiviral effect. nih.gov The position of the nitro group also has a significant effect on intermolecular interactions within the crystal structure. mdpi.com While therapeutically useful, the nitro group can also be a toxicophore, as its metabolic reduction can produce reactive intermediates that may lead to undesired effects. mdpi.comsvedbergopen.com

Table 1: Effect of Aromatic Substituents on Biological Activity of Benzenesulfonamide Derivatives

| Substituent | Position | Compound Series/Target | Observed Effect | Reference(s) |

|---|---|---|---|---|

| -NO₂ | 4-position | HIV-1 Capsid Inhibitors | Complete loss of activity | nih.gov |

| -NO₂ | 2- or 3-position | HIV-1 Capsid Inhibitors | Partial restoration of activity | nih.gov |

| -Br / -Cl | 5- / 4-position | EGFR TK Inhibitors | Most potent growth inhibitory activity | nih.gov |

| -Cl | Various | Antitumor Agents | Excellent antitumor activity | researchgate.net |

| -F | 3-position | HIV-1 Capsid Inhibitors | More potent than -NH₂ or -NO₂ | nih.gov |

| -OCH₃ | 3-position (benzylamino) | 12-Lipoxygenase Inhibitors | Potent and selective inhibition | nih.gov |

| -CH₃ | N-methyl | Acetylcholinesterase Inhibitors | Effective inhibition | researchgate.net |

The specific functional groups appended to the core structure are crucial for directing interactions with the biological target and achieving specificity. The sulfonamide moiety (-SO₂NH-) itself is often a key pharmacophore, particularly in inhibiting metalloenzymes. In carbonic anhydrase inhibitors, the sulfonamide group acts as a critical zinc-binding anchor within the enzyme's active site. nih.govnih.gov Replacing this group with others, such as a carboxylic acid, can completely abolish activity, highlighting its essential role. nih.govnih.gov

The "tail approach" is a design strategy where different functional groups (e.g., carbonyl, carboxyl, hydroxyl, ether) are appended to the main scaffold. nih.govnih.gov These "tails" interact with amino acid residues in the outer regions of the target's active site, which is a key method for achieving selectivity against specific enzyme isoforms. nih.gov For example, in a series of compounds designed to prolong NF-κB activation, a benzoyl-4-(sulfonylpiperidine) substituent was found to be a key contributor to potency. nih.gov Similarly, the presence of specific hydroxyl and methoxy groups on a benzylamino side chain was critical for the potent and selective inhibition of 12-lipoxygenase. nih.gov

However, increased steric bulk is not universally beneficial. In some pyrazole-sulfonamide analogues designed as carbonic anhydrase inhibitors, the addition of bulky heterocycloalkyl substituents proved detrimental to activity, likely because they caused unfavorable steric clashes within the enzyme's active site. nih.gov This demonstrates a delicate balance where the substituent must be large enough to form productive hydrophobic interactions but not so large as to create steric hindrance. This principle is central to the "tail approach" in drug design, which leverages hydrophobic and steric interactions to fine-tune the selectivity of inhibitors for different but related enzyme isoforms. nih.gov

Bioisosteric Modifications and Scaffold Optimization Strategies

Bioisosteric replacement and scaffold optimization are advanced medicinal chemistry strategies used to improve the properties of a lead compound. Bioisosterism involves substituting one part of a molecule with a chemically different group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters.

One study demonstrated this by applying bioisosteric replacement to the sulfonamide group itself. When the sulfonamide was replaced with a sulfaguanidine (B1682504) or a carboxylic acid group in a series of carbonic anhydrase inhibitors, the activity was either significantly reduced or completely abolished, respectively. nih.govnih.gov This confirmed the essential nature of the sulfonamide for that specific target. In another example, researchers successfully used bioisosterism and scaffold hopping to optimize a series of HIV-1 inhibitors. nih.gov They began by replacing a methylindole group with a benzenesulfonamide, then cyclized the structure, and finally used another bioisosteric modification to arrive at a 4-(phenylsulfonyl)piperazinone scaffold, which resulted in a steady increase in antiviral activity. nih.gov Similarly, benzylidene tails with various substituents were used as bioisosteric replacements to explore the hydrophobic binding region of carbonic anhydrase IX, leading to optimized inhibitors. rsc.org

Investigation of Binding Interactions with Biological Targets at the Molecular Level

Understanding how a molecule binds to its biological target on a molecular level is crucial for rational drug design. Techniques like X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions.

Several studies have successfully elucidated the binding modes of benzenesulfonamide derivatives. For example, a novel N-(heterocyclylphenyl)benzenesulfonamide was found to inhibit the Wnt/β-catenin signaling pathway, which is implicated in cancer. nih.gov Molecular studies revealed that this compound binds to a previously unknown site on the β-catenin protein, sharing a binding region with the T-cell Factor 4 (Tcf-4) protein and physically preventing their interaction. nih.gov

Molecular docking simulations have also provided valuable insights. Docking was used to predict the binding model of 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide within the active site of EGFR tyrosine kinase, helping to explain its potent inhibitory activity. nih.gov In another study, docking analysis of a chlorinated benzenesulfonamide derivative with the KSHV thymidylate synthase complex identified key hydrogen bonds and hydrophobic interactions responsible for its antitumor effect. researchgate.net Theoretical docking has also been used to show how 4-(2-amino-ethyl)-benzenesulfonamide might interact with specific amino acid residues (Glu614 and Ala320) on the surface of a calcium channel, explaining its effect on coronary resistance. cerradopub.com.br

Computational Chemistry and Molecular Modeling for Drug Discovery

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to its target protein.

Molecular docking studies have been instrumental in predicting the binding affinities of N-(4-Methylphenyl)benzenesulfonamide derivatives against various enzymatic targets. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction.

For instance, in studies of benzenesulfonamide (B165840) derivatives as antimicrobial agents targeting glucosamine-6-phosphate synthase, docking calculations were used to evaluate the binding energy of the ligands within the enzyme's active site. The calculated binding energies showed a strong correlation with the experimentally determined antimicrobial activities, highlighting the predictive power of this approach. Similarly, in the investigation of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isoforms, docking studies have provided binding affinity scores that help in ranking compounds and prioritizing them for synthesis and biological evaluation. mdpi.comnih.gov For example, docking of novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides against human carbonic anhydrase IX (hCA IX) yielded binding scores that correlated with their in vitro inhibitory activities. nih.gov In another study, the binding affinities of benzenesulfonamide derivatives containing a thiazolidinone moiety against hCA II and hCA IX were predicted using molecular docking, with the results showing a relationship between the docking scores and the experimentally determined IC50 values. mdpi.com

The binding free energy of a ligand-protein complex can also be estimated using more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which often provides a better correlation with experimental data. For example, MM/GBSA calculations were used to determine the binding energies of sulfonamide inhibitors with carbonic anhydrase II, providing a detailed understanding of the energetic contributions to binding. acs.org

Table 1: Predicted Binding Affinities of Benzenesulfonamide Derivatives against Various Targets

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| N-[4-(4-arylidene)-2-(4-substituted-phenyl)-5-oxo-4,5-dihydro-imidazol-1-yl]-benzenesulfonamide | Glucosamine-6-phosphate synthase | Ranged from -8.1 to -9.2 | |

| Benzenesulfonamide-thiazolidinone | Carbonic Anhydrase IX | - | mdpi.com |

| N-substituted-β-d-glucosamine derivatives with benzenesulfonamides | Carbonic Anhydrase IX | - | nih.gov |

| Sulfonamide inhibitor with photoprobe | Carbonic Anhydrase II | - | acs.org |

Note: Specific binding affinity values for this compound were not explicitly detailed in the reviewed literature, but data for related benzenesulfonamide derivatives are presented.

Molecular docking not only predicts binding affinity but also provides a detailed three-dimensional view of the ligand's binding mode within the active site of the target enzyme. This allows for a thorough analysis of the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for ligand recognition and binding.

Studies on benzenesulfonamide derivatives as inhibitors of carbonic anhydrases (CAs) have extensively used molecular docking to understand their binding mechanism. mdpi.comnih.govnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.net The sulfonamide group is a well-established zinc-binding group in CA inhibitors. Docking studies consistently show the sulfonamide moiety of these inhibitors coordinating with the catalytic zinc ion in the active site. mdpi.comnih.gov Furthermore, the oxygen atoms of the sulfonamide group often form hydrogen bonds with key amino acid residues, such as the backbone amide of Threonine, while the aromatic rings engage in hydrophobic interactions with other residues in the active site. mdpi.comnih.govnih.gov

The reliability of molecular docking results is highly dependent on the chosen docking protocol, which includes the scoring function and the search algorithm. Therefore, validating the docking protocol is a critical step in any molecular modeling study. A common method for validation is to re-dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å. mdpi.com

In studies involving benzenesulfonamide derivatives, docking protocols are often validated by re-docking known inhibitors or co-crystallized ligands. For instance, in the development of a docking model for Vibrio cholerae carbonic anhydrases, a known benzenesulfonamide inhibitor was used as a reference to validate the model and optimize the surrounding residues. nih.gov The validation of docking for immunoproteasome inhibitors involved calculating the RMSD of the cognate ligand to ensure the scoring function could accurately reproduce the experimental pose. mdpi.com This process ensures that the chosen computational setup is reliable for predicting the binding modes of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new compounds and guide the design of more effective inhibitors.

Several QSAR studies have been conducted on benzenesulfonamide derivatives to understand the structural requirements for their inhibitory activity against various enzymes. nih.govnih.govnih.govtandfonline.commedwinpublishers.commdpi.comnih.gov These studies typically involve calculating a wide range of molecular descriptors, including topological, electronic, and steric properties, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build the QSAR model. nih.govresearchgate.net

For example, a QSAR study on benzenesulfonamide carbonic anhydrase inhibitors utilized the Balaban index, a topological descriptor, and found a strong correlation with inhibitory activity. nih.gov Another study on diaryl acylsulfonamide analogs as HUVEC inhibitors employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) to develop a predictive model. nih.gov The resulting contour maps from the CoMFA model provided insights into the structural modifications that could enhance inhibitory potency. nih.gov Similarly, 3D-QSAR studies on benzenesulfonamide derivatives as Hepatitis B virus capsid assembly inhibitors have been used to guide the design of novel potent inhibitors. tandfonline.com QSAR models have also been developed for sulfonamide derivatives as antidiabetic agents, demonstrating high predictive ability. medwinpublishers.com

Table 2: Key Molecular Descriptors Identified in QSAR Studies of Benzenesulfonamide Derivatives

| QSAR Study Focus | Key Descriptor Types | Statistical Method | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibitors | Topological (Balaban index) | Multiple Linear Regression | nih.gov |

| HUVEC Inhibitors | 3D (CoMFA) | Comparative Molecular Field Analysis | nih.gov |

| Hepatitis B Virus Capsid Assembly Inhibitors | 3D (CoMFA/CoMSIA) | CoMFA/CoMSIA | tandfonline.com |

| Antidiabetic Agents | Topological | Multiple Linear Regression | medwinpublishers.com |

| Carbonic Anhydrase IX and XII Inhibitors | DFT-derived, 3D-MoRSE, WHIM | Multiple Linear Regression | nih.govunifi.it |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the investigation of conformational changes over time. This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, thus offering deeper insights into the binding process.

MD simulations have been employed to study the stability of benzenesulfonamide derivatives within the active sites of their target enzymes. acs.orgkg.ac.rsnih.govmdpi.comresearchgate.netresearchgate.networldscientific.com By analyzing the trajectory of the simulation, researchers can assess the root-mean-square deviation (RMSD) of the ligand and protein to determine the stability of the complex. A stable complex is characterized by a low and fluctuating RMSD value over the simulation period.

For instance, MD simulations of GABA-sulfonamide conjugates in complex with carbonic anhydrase isoforms II and IV revealed atomistic details of the enzyme-ligand interactions and the dynamic stability of the complex. kg.ac.rs In another study, MD simulations of a sulfonamide inhibitor with hCA II highlighted a degree of flexibility of the inhibitor within the active site, providing a more dynamic picture than that obtained from static X-ray crystallography. acs.org The stability of complexes between newly designed sulfonamide derivatives and the BRD4 protein was confirmed through MD simulations, which supported the initial docking results. nih.gov Furthermore, MD simulations of N-(1H-indazol-6-yl) benzenesulfonamide derivatives with their target proteins were used to rigorously assess the stability of the ligand-protein complexes. worldscientific.com

Virtual Screening Approaches for Lead Compound Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the structures of known active compounds.

While no specific virtual screening studies that identified this compound have been detailed in the reviewed literature, the general principles of VS are highly applicable to the discovery of novel benzenesulfonamide-based inhibitors. For example, a structure-based virtual screening campaign using molecular docking was employed to identify novel antagonists of the hTRPV4 ion channel from a focused compound library. mdpi.com In another study, a combination of dynamic pharmacophore modeling and docking was used in a virtual screening strategy to identify new inhibitors of the immunoproteasome. mdpi.com

These approaches could be readily applied to discover novel inhibitors with a benzenesulfonamide scaffold. A structure-based approach would involve docking a large chemical library into the active site of a target enzyme, such as carbonic anhydrase or a protein kinase, and ranking the compounds based on their predicted binding affinity. A ligand-based approach could involve building a pharmacophore model based on the key features of known active benzenesulfonamide inhibitors and then using this model to screen for compounds that match the pharmacophore. The hits identified from either approach would then be subjected to further experimental validation.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug discovery and development process. In silico, or computational, methods are increasingly utilized to predict these properties at an early stage, helping to identify candidates with a higher probability of success and reducing the reliance on extensive experimental testing. For the compound this compound, a comprehensive set of predicted ADMET properties is not extensively documented in dedicated studies. However, by utilizing its known physicochemical properties, we can infer some of its likely ADMET characteristics based on established computational models and principles like Lipinski's rule of five.

Physicochemical Properties and Drug-Likeness

A molecule's potential to be an orally active drug is often initially assessed by its physicochemical properties. These properties are fundamental to its absorption and distribution. The key physicochemical descriptors for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H15NO2S | nih.gov |

| Molecular Weight | 261.34 g/mol | nih.gov |

| XLogP3 | 3.2 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Lipinski's rule of five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 g/mol

A calculated octanol-water partition coefficient (LogP) not greater than 5

Based on the data in the table above, this compound adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability.

Predicted ADMET Parameters

Absorption: The absorption of a drug, particularly its gastrointestinal absorption after oral administration, is a key determinant of its bioavailability. Predictions for this compound would likely indicate good oral absorption based on its compliance with Lipinski's rule of five. Its moderate lipophilicity (XLogP3 of 3.2) and low molecular weight are generally favorable for passive diffusion across the intestinal membrane. nih.gov

Distribution: Following absorption, a drug is distributed throughout the body. Important parameters for distribution include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and tissue distribution. The extent of plasma protein binding can influence the amount of free drug available to exert its pharmacological effect. optibrium.com For this compound, its lipophilicity suggests it may bind to plasma proteins like albumin.